6-(Bromomethyl)nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-(bromomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
SLDMPUILFJHVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromomethyl Nicotinamide and Its Congeners
Retrosynthetic Analysis of 6-(Bromomethyl)nicotinamide
A retrosynthetic analysis of this compound (1) provides a logical framework for devising its synthesis. The primary disconnection strategy involves functional group interconversion (FGI) of the bromomethyl group, leading to more stable and accessible precursors.
A key disconnection can be made at the C-Br bond of the bromomethyl group, suggesting a precursor such as 6-(hydroxymethyl)nicotinamide (2). This alcohol could, in turn, be derived from the reduction of a corresponding carboxylic acid or ester, such as 6-carboxynicotinamide or its ester derivative (3). Alternatively, the amide functionality can be disconnected, leading back to a nicotinic acid derivative (4).
Another primary retrosynthetic route involves disconnecting the C-C bond between the pyridine (B92270) ring and the bromomethyl carbon. However, this is a less common approach for this specific target. The most logical and widely applicable strategy centers on the late-stage introduction of the bromine atom.
Therefore, a plausible retrosynthetic pathway is:
1 (this compound) <= [FGI] <= 2 (6-(Hydroxymethyl)nicotinamide) <= [Reduction] <= 3 (6-Carboxynicotinamide or ester) <= [Amidation] <= 4 (Pyridine-2,5-dicarboxylic acid derivative)
A second, more direct retrosynthesis involves the direct bromination of a methyl group at the 6-position. This simplifies the synthesis by starting from 6-methylnicotinamide (B127979) (5).
1 (this compound) <= [Direct Bromination] <= 5 (6-Methylnicotinamide)
This latter approach is often more atom-economical and efficient if a selective bromination method is available.
Forward Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthesis strategies can be employed to produce this compound.
Direct Bromination Strategies at the Pyridine Alkyl Group
The direct benzylic bromination of a methyl group at the 6-position of the pyridine ring is a common and efficient method. This typically involves the use of a radical initiator and a brominating agent such as N-bromosuccinimide (NBS). For instance, the synthesis of tert-butyl 6-(bromomethyl)nicotinate has been achieved by treating tert-butyl 6-methylnicotinate (B8608588) with NBS and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. A similar strategy can be applied to 6-methylnicotinamide to yield the target compound directly.
| Reagents | Conditions | Product |
| N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux in CCl4 | This compound |
This method's success is contingent on the selective radical bromination at the methyl group without affecting other positions on the pyridine ring.
Functional Group Interconversion Pathways to Bromomethyl Moiety
An alternative to direct bromination is the conversion of a more stable functional group at the 6-position into the bromomethyl moiety. A common precursor for this pathway is 6-(hydroxymethyl)nicotinamide. The synthesis of the precursor, methyl 6-(hydroxymethyl)nicotinate, can be achieved by the reduction of dimethyl pyridine-2,5-dicarboxylate. organic-chemistry.org
Once the alcohol is obtained, it can be converted to the corresponding bromide. Standard methods for this conversion include treatment with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| Dimethyl pyridine-2,5-dicarboxylate | NaBH₄, CaCl₂ | Methyl 6-(hydroxymethyl)nicotinate | 1. Hydrolysis 2. Amidation | 6-(Hydroxymethyl)nicotinamide |
| 6-(Hydroxymethyl)nicotinamide | PBr₃ or HBr | This compound |
Green Chemistry and Biocatalytic Approaches in Nicotinamide (B372718) Derivative Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of nicotinamide derivatives, biocatalysis has emerged as a promising green alternative. rsc.orgrsc.org Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild conditions. rsc.orgrsc.orgnih.gov For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used for the synthesis of various nicotinamide derivatives from methyl nicotinate (B505614) and amines in environmentally benign solvents like tert-amyl alcohol. rsc.orgnih.gov While not directly applied to this compound synthesis, this biocatalytic amidation could be integrated into the synthesis of the precursor 6-methylnicotinamide or other intermediates.
Palladium-Catalyzed and Copper-Mediated Syntheses of Pyridine Scaffolds
For the construction of the core pyridine scaffold with the desired substitution pattern, palladium-catalyzed and copper-mediated cross-coupling reactions are powerful tools. tandfonline.comnih.govthieme-connect.comuni-rostock.deacs.orgresearchgate.netacs.org These methods allow for the introduction of various functional groups onto the pyridine ring with high selectivity.
For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to attach alkyl or other functionalized groups to a pre-halogenated pyridine ring. uni-rostock.deresearchgate.net Similarly, copper-catalyzed reactions have been developed for the synthesis of functionalized pyridines through multi-component reactions or cyclization strategies. tandfonline.comthieme-connect.com While perhaps not the most direct route to this compound itself, these methods are invaluable for creating a diverse range of substituted pyridine precursors that can then be further elaborated to the target molecule or its analogues.
Synthesis of Analogues and Prodrug Structures incorporating the this compound Motif
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, including analogues and prodrugs. The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the attachment of various moieties.
An example of this is the synthesis of 6-(nicotinamide) methyl coumarin, where 6-bromomethyl-coumarin is coupled with nicotinamide. researchgate.net A similar strategy can be envisioned where this compound is the electrophile, reacting with a nucleophilic drug molecule to form a prodrug.
The synthesis of analogues often involves modifying the substituents on the pyridine ring or the amide functionality. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce different groups at other positions of the pyridine ring before or after the formation of the bromomethyl group.
The development of prodrugs aims to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. A common strategy involves linking the drug to a promoiety that is cleaved in vivo to release the active compound. The this compound moiety can be incorporated into such designs, where the nicotinamide portion might target specific enzymes or transporters. nih.govgoogle.com
| Precursor 1 | Precursor 2 | Coupling Reaction | Product |
| This compound | Nucleophilic Drug (e.g., with -OH, -NH₂, -SH) | Nucleophilic Substitution | Drug-linker-nicotinamide conjugate |
| Halogenated Nicotinamide Derivative | Organoboron or Organotin Reagent | Palladium-catalyzed Cross-Coupling | Substituted Nicotinamide Analogue |
Scale-Up Considerations and Process Optimization for this compound Production
The industrial production of this compound, a key intermediate in various synthetic applications, relies on the efficient and safe scaling of its synthesis from the readily available precursor, 6-methylnicotinamide. The primary route involves a free radical bromination of the methyl group, a transformation that presents distinct challenges when moving from the laboratory bench to a pilot plant or manufacturing scale. Process optimization is critical to ensure high yield, purity, and operational safety while minimizing costs and environmental impact.
The most common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. liberty.edu Key challenges in scaling this process include controlling selectivity, managing thermal hazards, and developing robust purification methods.
Key Challenges and Process Optimization
A significant hurdle in the large-scale synthesis of this compound is controlling the reaction's selectivity. The primary competing reaction is over-bromination, which leads to the formation of the highly undesirable impurity, 6-(dibromomethyl)nicotinamide. scientificupdate.com The formation of this and other byproducts not only reduces the yield of the desired product but also complicates downstream purification.
Detailed kinetic and mechanistic studies on similar benzylic brominations have revealed several critical parameters that must be optimized:
Reagent and Initiator Control: The continuous or semi-batch addition of the brominating agent, such as NBS, is a crucial strategy to maintain a low concentration of bromine radicals and elemental bromine in the reaction mixture. scientificupdate.com This approach has been demonstrated to minimize the formation of impurities and prevent polymerization. scientificupdate.com The choice of radical initiator, typically a chemical initiator like azobisisobutyronitrile (AIBN) or initiation via UV or visible light, also plays a pivotal role. liberty.edursc.org
Thermal Safety: Radical brominations are exothermic, and the potential for thermal runaway is a major safety concern during scale-up. Thermal safety analysis using reaction calorimeters is essential to understand the heat flow of both the desired reaction and any potential side reactions. acs.org For example, hazardous side reactions have been identified between NBS and certain solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), underscoring the need for careful solvent selection and process safety studies. acs.org
Reagent Quality: The purity of the brominating agent is another critical factor. It has been observed that different lots of NBS containing varying levels of bromine (Br₂) or hydrogen bromide (HBr) impurities can lead to significant differences in reactivity and the product/impurity profile. scientificupdate.com Sourcing and qualifying consistent lots of reagents are therefore essential for a reproducible process.
| Parameter | Control Strategy | Impact on Process | Reference |
|---|---|---|---|
| Brominating Agent | Use of N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) instead of liquid Br₂. | Improves handling safety and selectivity. | liberty.eduwuxiapptec.com |
| Reagent Addition | Slow, controlled, or continuous feed of NBS slurry/solution. | Minimizes over-bromination by keeping radical concentration low. | scientificupdate.com |
| Initiation | Chemical (e.g., AIBN) or photochemical (visible light/UV). | Photochemical initiation can offer milder conditions and avoid azo-initiator impurities. | wuxiapptec.com |
| Solvent | Selection of appropriate solvents like acetonitrile (B52724) or ethyl acetate (B1210297) over hazardous chlorinated solvents. | Affects reaction kinetics, selectivity, and process safety. | rsc.orgresearchgate.net |
| Temperature | Strict temperature control to manage exothermicity. | Prevents thermal runaway and reduces side reactions. | acs.org |
Advanced Manufacturing Technologies: Continuous Flow
To address the challenges of scalability, selectivity, and safety, modern manufacturing processes are increasingly adopting continuous flow technology. wuxiapptec.com Photochemical flow reactors, in particular, offer significant advantages for benzylic brominations. By pumping the reaction mixture through narrow, irradiated tubes, precise control over irradiation time, residence time, and temperature is achieved. This leads to a highly robust and reproducible process with minimized byproduct formation. wuxiapptec.com The improved safety profile is a key benefit, as the small reaction volume at any given time mitigates the risk associated with highly reactive intermediates and exothermic events. rsc.org This technology has been successfully implemented for the multi-ton production of similar active pharmaceutical ingredient (API) intermediates, demonstrating its industrial viability. wuxiapptec.com
| Feature | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. | rsc.org |
| Scalability | Challenging; light penetration issues for photochemical reactions. | Straightforward scale-up by extending operation time or "numbering-up" reactors. | wuxiapptec.com |
| Selectivity & Yield | Difficult to control; localized concentration and temperature gradients can increase byproduct formation. | Precise control of parameters (residence time, temperature, light flux) leads to higher selectivity and yield. | wuxiapptec.com |
| Productivity | Limited by batch cycle time. | High productivity demonstrated (e.g., >100 kg/day for a similar process). | wuxiapptec.com |
Ultimately, the successful scale-up of this compound production requires a multi-faceted approach. It combines a deep understanding of the reaction mechanism with modern process control strategies and manufacturing technologies to ensure the synthesis is safe, efficient, and economically viable.
Chemical Reactivity and Mechanistic Studies of 6 Bromomethyl Nicotinamide
Electrophilic Reactivity of the Bromomethyl Moiety
The C-Br bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of substitution and cyclization reactions.
The bromomethyl group of 6-(bromomethyl)nicotinamide readily undergoes nucleophilic substitution reactions. ucsd.edulumenlearning.com The specific pathway, whether SN1 or SN2, is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any steric hindrance.
SN2 Pathway : This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the carbon center. lumenlearning.commasterorganicchemistry.com Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism. lumenlearning.comyoutube.com For substrates like this compound, where the leaving group is on a primary carbon, the SN2 pathway is often preferred due to lower steric hindrance. acs.org
SN1 Pathway : This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ucsd.edu This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. lumenlearning.com Because the nucleophile can attack the planar carbocation from either side, a mixture of stereoisomers can be expected if the carbon were chiral. ucsd.edu While less common for primary halides, conditions that promote carbocation stability could allow for an SN1-type reaction.
Some reactions may also proceed through a mixed SN1 and SN2 mechanism, often referred to as a borderline mechanism. dalalinstitute.com
The electrophilic carbon of the bromomethyl group serves as an effective alkylating agent for a wide array of nucleophiles.
Thiols : Thiols and their corresponding thiolates are excellent nucleophiles for SN2 reactions. nih.gov They readily react with this compound to form thioether linkages. For instance, S-substituted 6-mercapto-N-phenyl-nicotinamides have been synthesized through the reaction of the corresponding thionicotinamide (B1219654) with benzyl (B1604629) bromides. nih.gov
Amines : Primary and secondary amines can be alkylated by this compound in a nucleophilic substitution reaction. ucalgary.canih.gov This reaction typically proceeds via an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide. ucalgary.ca However, multiple alkylations can sometimes occur as the product amine is also nucleophilic. ucalgary.canih.gov Tertiary amines can also act as nucleophiles, leading to the formation of quaternary ammonium (B1175870) salts. mdpi.com
Oxyanions : Oxygen-based nucleophiles, such as alcoholates, can react with the bromomethyl group. For example, the formation of an oxetane (B1205548) ring has been observed from the reaction of a neopentyl-type tris-tosylate with alcoholates, involving intramolecular nucleophilic substitution. nih.gov
The following table summarizes representative alkylation reactions of halo-methylated pyridine (B92270) derivatives with various nucleophiles:
| Nucleophile | Reagent Example | Product Type | Reaction Description |
| Thiol | 2-mercaptopyrimidine-4,6-diol | Thioether | Nucleophilic substitution with ethyl 2-bromooctanoate. mdpi.com |
| Thiol | 6-Thio-nicotinic acid | Thioether | Coupled with 2-bromomethyl-phenylboronic acid. nih.gov |
| Amine | Aniline (B41778) derivatives | N-alkylated amine | N-alkylation of amines with alcohols catalyzed by an iridium complex. nih.gov |
| Amine | Nicotinamide (B372718) | N-alkylated nicotinamide | Coupling of 6-bromomethyl-coumarin to nicotinamide. researchgate.net |
The bromomethyl group is a key functional handle for the construction of cyclic and heterocyclic systems through intramolecular nucleophilic substitution. pressbooks.pub If a nucleophilic group is present elsewhere in the molecule or in a reaction partner, it can attack the electrophilic carbon of the bromomethyl moiety to form a ring.
The feasibility of these cyclization reactions is often governed by Baldwin's rules, which predict the relative favorability of ring-forming reactions based on the ring size and the geometry of the reacting centers. libretexts.orgwikipedia.org For example, 5-exo-trig and 6-endo-trig cyclizations are generally favored processes. libretexts.org
Examples of such reactions include:
The synthesis of thieno[2,3-b]pyridines from nicotinamide derivatives, which can undergo ring closure. nih.govacs.orgsemanticscholar.org
Radical cyclization of 6-(bromomethyl)dimethylsilyl derivatives of uridine (B1682114) has been studied, showing a competition between 5-exo and 6-endo cyclization pathways. nih.gov
Cascade reactions involving the Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones lead to the assembly of complex tetracyclic and pentacyclic scaffolds. researchgate.net
Reactivity of the Nicotinamide Pyridine Ring System
The pyridine ring of nicotinamide is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack. The amide group also presents a site for chemical modification.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions when the nitrogen becomes protonated. uoanbar.edu.iq Electrophilic attack, when it does occur under harsh conditions, typically directs to the C-3 position. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions. uoanbar.edu.iqpressbooks.pub While aryl halides are generally inert to SN1 and SN2 conditions, SNAr reactions proceed through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub
The amide group of the nicotinamide moiety can undergo various chemical transformations. For instance, N-alkylation of the amide nitrogen can occur. uu.nl Additionally, the amide can be involved in coupling reactions. The synthesis of anilide derivatives of 6-(thiobenzyl-2-borono)-nicotinamides has been achieved through the coupling of the corresponding acid with aniline derivatives. nih.gov Furthermore, the amide can be hydrolyzed back to the carboxylic acid under appropriate conditions.
Catalyst-Mediated Reactions Involving this compound
The bromomethyl group in this compound is a reactive site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The use of catalysts can significantly influence the rate, yield, and selectivity of these reactions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of catalyst-mediated reactions for similar benzylic and heterocyclic halides are well-established and can be extrapolated.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. biomedres.usias.ac.in In the context of this compound, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, can be employed to transport an anionic nucleophile from an aqueous or solid phase into an organic phase containing the substrate. biomedres.usprinceton.edu This process overcomes the phase barrier, allowing the reaction to proceed under milder conditions and often with higher yields. biomedres.us
The general mechanism for a phase-transfer catalyzed substitution reaction is depicted below:
Step 1: Anion Exchange The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Y⁻) at the interface of the two phases. Q⁺X⁻ (org) + Y⁻ (aq) ⇌ Q⁺Y⁻ (org) + X⁻ (aq)
Step 2: Nucleophilic Attack The catalyst-nucleophile ion pair (Q⁺Y⁻) migrates into the organic phase and reacts with the substrate. Q⁺Y⁻ (org) + R-Br (org) → R-Y (org) + Q⁺Br⁻ (org)
Step 3: Catalyst Regeneration The catalyst cation, now paired with the bromide ion, returns to the interface to repeat the cycle. Q⁺Br⁻ (org) ⇌ Q⁺ (org) + Br⁻ (aq)
Common phase-transfer catalysts and their potential applications with this compound are summarized in the table below.
| Catalyst Type | Example Catalyst | Potential Nucleophile | Potential Product |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Cyanide (CN⁻) | 6-(Cyanomethyl)nicotinamide |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBAC) | Hydroxide (OH⁻) | 6-(Hydroxymethyl)nicotinamide |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide (TBPB) | Phenoxide (PhO⁻) | 6-(Phenoxymethyl)nicotinamide |
| Crown Ether | 18-Crown-6 | Fluoride (F⁻) from KF | 6-(Fluoromethyl)nicotinamide |
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net While the bromomethyl group is not a typical coupling partner in classic cross-coupling reactions like Suzuki or Heck, which generally utilize aryl or vinyl halides, it can participate in related palladium-catalyzed transformations, particularly those involving the formation of a π-allyl palladium intermediate or through a reductive coupling pathway.
For instance, this compound could potentially undergo Negishi-type coupling with organozinc reagents or Suzuki-type coupling with organoborons, although such reactivity is less common for benzylic-type halides compared to aryl halides. The general catalytic cycle for a Suzuki coupling is shown below, illustrating the fundamental steps of oxidative addition, transmetalation, and reductive elimination. nobelprize.org
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | An organoboron compound (e.g., R-B(OR)₂) transfers its organic group to the palladium center, displacing the bromide. |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. |
Organocatalysis:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org For reactions involving this compound, an organocatalyst could function by activating the nucleophile or the electrophile. For example, a chiral amine or thiourea (B124793) catalyst could be used to promote an enantioselective alkylation of a nucleophile with this compound. nih.gov Anion-binding catalysis, where a (thio)urea catalyst activates the electrophile by forming hydrogen bonds with the leaving group (bromide), could facilitate an Sₙ1-type reaction. nih.gov
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Techniques
Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Kinetic and spectroscopic techniques are the primary tools for elucidating reaction pathways, identifying intermediates, and determining rate-limiting steps.
Kinetic Studies:
Kinetic analysis involves measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species. This data can be used to derive a rate law, which provides mathematical evidence for the proposed mechanism. For a substitution reaction of this compound, the order of the reaction with respect to the substrate, nucleophile, and catalyst can distinguish between different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2, or different catalytic cycles).
For example, a kinetic study of a phase-transfer catalyzed reaction could involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions.
| Parameter Varied | Observation if Sₙ2 in Organic Phase is Rate-Limiting |
| Stirring Speed | Reaction rate is independent of stirring speed above a certain threshold. |
| Catalyst Concentration | Reaction rate is first-order with respect to the catalyst concentration. |
| Nucleophile Concentration | Reaction rate is first-order with respect to the nucleophile concentration in the aqueous phase. |
| Substrate Concentration | Reaction rate is first-order with respect to the substrate concentration. |
Kinetic isotope effect (KIE) studies can also provide mechanistic insights. For instance, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can determine if that C-H bond is broken in the rate-determining step.
Spectroscopic Techniques:
Spectroscopic methods are invaluable for identifying and characterizing reactants, products, and transient intermediates in a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor the progress of a reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. In-situ NMR spectroscopy can be used to detect reaction intermediates that have a sufficient lifetime. For example, in the reaction of this compound, the shift of the methylene protons (-CH₂Br) would be a key indicator of the reaction's progress.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C-Br stretching frequency of the starting material would disappear and be replaced by new bands corresponding to the newly formed bond (e.g., C-C≡N, C-O).
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be particularly useful for detecting and characterizing charged intermediates in catalytic cycles.
UV-Visible Spectroscopy: This technique is often used to study reactions involving colored species or those with strong UV chromophores, such as palladium complexes or certain organic dyes. The formation and decay of such species can be monitored over time to understand the kinetics of the catalytic cycle.
By combining kinetic and spectroscopic data, a detailed picture of the reaction mechanism can be constructed, leading to a more rational approach to the design of new synthetic methodologies.
Applications of 6 Bromomethyl Nicotinamide in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The primary application of 6-(bromomethyl)nicotinamide in organic synthesis lies in its role as a versatile building block. The presence of the bromomethyl group (-CH₂Br) on the pyridine (B92270) ring makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the introduction of the nicotinamide (B372718) moiety into a wide range of molecular architectures.
Synthetic chemists utilize this reactivity to construct complex molecules with potential biological activity. For instance, it can be reacted with various nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This strategy has been employed in the synthesis of derivatives of nicotinic acid and other bioactive compounds. The nicotinamide core is a key component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide), making its derivatives of interest in medicinal chemistry. mdpi.comnih.gov
An example of its use as a building block is in the synthesis of histone deacetylase (HDAC) inhibitors. The this compound core can be incorporated into larger molecules designed to interact with the active site of these enzymes. nih.gov Similarly, it has been used in the preparation of antagonists for chemokine receptors like CXCR1 and CXCR2, where the nicotinamide portion of the molecule is S-alkylated with a substituted thiol. acs.org
The versatility of this compound is further highlighted by its use in the synthesis of various heterocyclic compounds. By carefully choosing the nucleophile and reaction conditions, a diverse array of complex molecular scaffolds can be accessed. This makes it a valuable tool for creating libraries of compounds for drug discovery and other applications. mdpi.com
Precursor for Novel Heterocyclic Scaffolds and Fused Pyridine Systems
Beyond its role as a simple building block, this compound serves as a key precursor for the synthesis of novel heterocyclic scaffolds and fused pyridine systems. acs.orgnih.gov The reactivity of the bromomethyl group can be harnessed to initiate cyclization reactions, leading to the formation of new ring systems.
One common strategy involves the reaction of this compound with bifunctional nucleophiles. This can lead to the formation of fused heterocyclic systems where the newly formed ring is attached to the pyridine core. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of a thiazepine ring fused to the pyridine.
Furthermore, the nicotinamide moiety itself can participate in cyclization reactions. For instance, derivatives of this compound have been used in the synthesis of thieno[2,3-b]pyridines, a class of compounds with known biological activities. acs.orgnih.gov In these syntheses, the bromomethyl group is first displaced by a sulfur nucleophile, and then a subsequent intramolecular cyclization reaction forms the fused thiophene (B33073) ring.
The development of new methods for the synthesis of functionalized pyridine derivatives is an active area of research, and this compound provides a useful starting point for accessing a variety of these structures. mdpi.com The ability to construct complex heterocyclic systems from relatively simple starting materials is a key aspect of modern organic synthesis. gu.se
Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Derivatives
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
| 6-Thio-nicotinic acid | 2-Bromomethyl-phenylboronic acid | Thiobenzyl-nicotinamide | acs.org |
| 2-Aminothiazole-4-carboxylate | 2-Bromo-2-nitroacetophenone | Imidazo[2,1-b]thiazole | nih.gov |
| 6-Chloronicotinoyl chloride | Secondary amines | N,N-disubstituted 6-chloronicotinamides | acs.org |
| Pyridinethione derivatives | α-Halocarbonyl compounds | Thieno[2,3-b]pyridines | acs.orgnih.gov |
Development of Advanced Materials and Functional Molecules (e.g., supramolecular assemblies, covalent probes)
The unique properties of the nicotinamide unit have led to the use of this compound in the development of advanced materials and functional molecules. These applications often leverage the ability of the nicotinamide moiety to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. skemman.isresearchgate.net
Supramolecular Assemblies:
Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators. Amide-containing molecules are known to be excellent gelators due to their ability to form strong and directional hydrogen bonds. skemman.is this compound can be incorporated into molecules designed to self-assemble into fibrous networks, trapping solvent molecules and forming a gel. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the assembly. researchgate.net
Covalent Probes:
Covalent probes are small molecules that form a covalent bond with a specific target protein, allowing for the study of protein function and the development of targeted therapies. nih.gov The reactive bromomethyl group of this compound makes it a suitable scaffold for the design of covalent probes. nih.gov By attaching a targeting moiety to the nicotinamide core, a probe can be directed to a specific protein. The bromomethyl group can then react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the protein's active site, forming a permanent covalent bond. nih.govrsc.org This allows for the specific and irreversible labeling of the target protein.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. nih.govorganic-chemistry.org These reactions are highly efficient and atom-economical. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates.
This compound and its derivatives can participate in both MCRs and cascade processes. For example, in a multi-component reaction, the bromomethyl group can act as an electrophilic component, reacting with a nucleophile generated in situ from the other reaction partners.
A notable example involves the Thorpe-Ziegler type reaction. The reaction of 3-cyanopyridine-2(1H)-thiones with 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones, which can be conceptually derived from a nicotinamide-like structure, leads to the cascade assembly of complex tetra- and pentacyclic heterocyclic scaffolds. researchgate.net This demonstrates how the reactivity of the bromomethyl group can trigger a series of bond-forming events to rapidly build molecular complexity.
The use of this compound in these advanced synthetic strategies allows for the efficient construction of diverse and complex molecules from simple starting materials, which is a central goal of modern organic synthesis. gu.setaylorfrancis.com
Bioorganic and Mechanistic Biological Investigations of 6 Bromomethyl Nicotinamide
Design and Synthesis of Biological Probes Based on 6-(Bromomethyl)nicotinamide
Biological probes are essential tools for visualizing and quantifying biological processes in real-time. The synthesis of such probes often involves conjugating a recognition element to a reporter molecule, such as a fluorophore. The chemical structure of this compound makes it a suitable precursor for the synthesis of targeted biological probes due to the reactivity of the bromomethyl group.
The bromomethyl group serves as an effective electrophilic handle for synthetic modification. It can readily react with nucleophilic moieties, such as amines, thiols, or hydroxyls, present on other molecules, including fluorophores, biotin, or affinity tags. This reaction, a nucleophilic substitution, allows for the straightforward covalent attachment of the nicotinamide (B372718) scaffold to a reporter group. For instance, fluorescent probes can be designed to study enzymes that recognize nicotinamide. nih.govcore.ac.uk The synthesis could involve the reaction of this compound with an amino-functionalized fluorophore, such as an aminocoumarin or a 4-amino-1,8-naphthalimide, to yield a fluorescent probe that targets nicotinamide-binding proteins. core.ac.uk
Furthermore, isotopically labeled versions of nicotinamide have been synthesized to serve as biological probes for tracking metabolic pathways and enzyme kinetics. nih.govnih.gov A similar strategy could be employed with this compound, incorporating isotopes like ¹³C or ¹⁴C to trace the molecule's fate and interactions within a biological system. Another established synthetic route for creating nicotinamide-based structures is the Zincke reaction, where a Zincke salt formed from nicotinamide is condensed with an amino-functionalized molecule, such as an amino-sugar, to form a new derivative. nih.gov This highlights the chemical versatility of the nicotinamide core in the generation of complex biological probes.
Mechanistic Studies of Molecular Interactions with Biomolecules in vitro
The presence of both a recognition moiety (nicotinamide) and a reactive alkylating agent (bromomethyl group) in this compound suggests multiple potential mechanisms of interaction with biomolecules.
The nicotinamide core is a well-established inhibitor of several enzyme families that use nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor or substrate.
Poly(ADP-ribose) Polymerases (PARP): PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. mdpi.com They detect DNA strand breaks and synthesize poly(ADP-ribose) chains from NAD+, a process that recruits other repair proteins. nih.govoncoscience.usyoutube.com Nicotinamide itself is a natural feedback inhibitor of PARP. researchgate.netresearchgate.net Many synthetic PARP inhibitors are designed as nicotinamide mimetics that compete with NAD+ for binding to the enzyme's catalytic domain. mdpi.comnih.govnih.gov While this compound can be expected to act as a competitive inhibitor due to its nicotinamide core, the bromomethyl group introduces the potential for covalent, irreversible inhibition. This could occur if a nucleophilic amino acid residue (e.g., cysteine, histidine) is present in or near the NAD+ binding site, which could then be alkylated by the bromomethyl group, leading to permanent inactivation of the enzyme.
Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases involved in metabolism, DNA regulation, and longevity. nih.gov Nicotinamide is a well-characterized noncompetitive inhibitor of sirtuins. nih.gov34.237.233princeton.edu It participates in a base-exchange reaction with a reaction intermediate, reforming NAD+ at the expense of the deacetylation reaction. nih.gov this compound could potentially inhibit sirtuins through a similar mechanism, but also carries the potential for covalent modification of the enzyme.
Nicotinamide N-Methyltransferase (NNMT): NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds, playing a role in metabolism and epigenetics. acs.orgnih.govnih.gov Covalent inhibitors of NNMT have been developed that target an active-site cysteine residue. nih.gov Given its structure, this compound is a candidate for a similar covalent inhibition mechanism, where the nicotinamide moiety would guide the inhibitor to the active site, and the bromomethyl group would alkylate the reactive cysteine.
Other NAD+/NADH Related Enzymes: The NAD+/NADH ratio is critical for cellular redox reactions and is sensed by numerous enzymes. nih.govnih.gov The nicotinamide structure is central to the function of hundreds of oxidoreductases. While high concentrations of NADH can inhibit some sirtuins, the primary interaction for many of these enzymes is with the entire NAD+ or NADH molecule. nih.gov
The bromomethyl group on the pyridine ring is an electrophilic center, making this compound a potential DNA and RNA alkylating agent. Alkylating agents are compounds that can attach alkyl groups to the nucleophilic sites on biomolecules. targetmol.com
DNA Alkylation: DNA bases contain numerous nucleophilic sites, with the N7 position of guanine (B1146940) being particularly susceptible to alkylation. mdpi.com Alkylation of DNA can lead to mutations, DNA strand breaks, and cytotoxicity. mdpi.comnih.govnih.gov Alkylating agents can induce DNA damage, which in turn activates DNA repair pathways, such as those involving PARP. nih.gov It is highly probable that this compound can directly modify DNA by transferring its nicotinamidomethyl group to DNA bases. This covalent modification would form a DNA adduct, a lesion that can disrupt DNA replication and transcription, ultimately leading to cell death. targetmol.com
RNA Modification: Like DNA, RNA contains nucleophilic sites on its bases that can be targets for alkylating agents. dntb.gov.uaresearchgate.net While less studied than DNA damage, RNA alkylation can affect RNA stability, translation, and processing. The potential for this compound to modify RNA exists, although specific studies on this interaction are not prominent in the literature.
The electrophilic nature of this compound makes it a likely agent for the covalent modification of proteins. This process, known as protein alkylation, involves the reaction of the alkylating agent with nucleophilic amino acid side chains. creative-proteomics.com
The most reactive nucleophilic residues in proteins are the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the epsilon-amino group of lysine. creative-proteomics.comnih.gov this compound can be expected to react with these residues, forming stable covalent bonds. This modification can have significant consequences for protein function:
Enzyme Inactivation: If the alkylated residue is part of an enzyme's active site, the modification can lead to irreversible inhibition, as discussed for PARP and NNMT.
Disruption of Protein Structure and Function: Modification of residues outside the active site can still alter the protein's three-dimensional structure, affecting its stability, interactions with other proteins, or its regulation.
Protein Cross-linking: If a molecule of this compound were to be further functionalized with a second reactive group, it could potentially cross-link different parts of a protein or link two different proteins together. creative-proteomics.com Busulfan, for example, is an alkylating agent that can induce cross-links between DNA and proteins. targetmol.com
The identification and characterization of these protein modifications are routinely accomplished using mass spectrometry-based proteomics. nih.govnih.govaston.ac.ukucsf.edusigmaaldrich.com In a typical experiment, a protein of interest would be incubated with this compound, digested into smaller peptides, and then analyzed by mass spectrometry. The mass of any modified peptide would increase by the mass of the nicotinamidomethyl group, allowing for the precise identification of the modified amino acid residue. ucsf.edu
Cellular Uptake and Subcellular Localization Studies in vitro (Mechanistic)
Specific mechanistic studies detailing the cellular uptake and subcellular localization of this compound are not extensively documented in the available scientific literature. However, general principles of small molecule transport across cell membranes can provide a hypothetical framework.
Once inside the cell, the molecule's localization would depend on its interactions with various organelles and macromolecules. Given that its likely targets include nuclear proteins involved in DNA repair (like PARP) and cytosolic enzymes (like NNMT), it would be expected to distribute between the cytoplasm and the nucleus. To definitively determine its uptake and localization, studies using fluorescently-tagged derivatives of this compound would be necessary, employing techniques like confocal fluorescence microscopy to visualize its distribution within living cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. For nicotinamide derivatives, extensive SAR studies have been conducted for various biological targets.
General Principles: Studies on nicotinamide derivatives as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) and ALKBH2, or as antifungal agents, have revealed that substitutions on the pyridine ring and the amide group are critical for potency and selectivity. nih.govnih.govmdpi.com For instance, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be crucial for activity. mdpi.com Similarly, for inhibitors of nicotinamide N-methyltransferase (NNMT), SAR studies showed that modifying the nicotinamide scaffold could lead to compounds with IC50 values in the low micromolar range. acs.orgresearchgate.net
Role of the 6-(Bromomethyl) Group: The defining feature of this compound is the reactive bromomethyl group at the 6-position. In an SAR context, this group confers the potential for covalent bond formation. Therefore, the activity of this compound would be highly dependent on the presence of a suitable nucleophile on its biological target. An SAR study involving this compound would likely compare its activity to analogs with different substituents at the 6-position:
6-(Chloromethyl) or 6-(Iodomethyl)nicotinamide: These analogs would modulate the reactivity of the electrophilic carbon, helping to establish a relationship between alkylating potential and biological effect.
6-(Hydroxymethyl) or 6-(Aminomethyl)nicotinamide: These analogs would replace the leaving group with non-reactive polar groups, serving as negative controls for covalent modification.
The table below summarizes SAR data for a series of nicotinamide derivatives developed as antifungal agents, illustrating how modifications to the core structure impact biological activity.
| Compound ID | R1 Group | R2 Group | R3 Group | Antifungal Activity (MIC against C. albicans in µg/mL) |
| 16a | 2-amino | 4-isopropyl | H | 4 |
| 16d | 2-amino | 5-isopropyl | H | 2 |
| 16g | 3-amino | 5-isopropyl | H | 0.25 |
| 16j | 4-amino | 2-isopropyl | H | 16 |
| 16s | 3-amino | 5-isopropyl | 2-fluoro | >64 |
| 16t | 3-amino | 5-isopropyl | 4-fluoro | 0.5 |
Data adapted from a study on antifungal nicotinamide derivatives, illustrating the importance of substituent positioning for biological activity. mdpi.com
This data demonstrates that even subtle changes in the position of substituents on the aniline (B41778) ring of N-phenylnicotinamide derivatives can lead to dramatic changes in biological activity, with compound 16g being the most potent. A similar systematic approach would be necessary to fully elucidate the SAR of this compound for its specific targets.
Computational and Theoretical Chemistry of 6 Bromomethyl Nicotinamide
Electronic Structure Calculations and Molecular Orbital Analysis (e.g., HOMO-LUMO)
Electronic structure calculations are fundamental to understanding the reactivity and kinetic stability of a molecule. For 6-(Bromomethyl)nicotinamide, these calculations often involve methods like Density Functional Theory (DFT) to determine the distribution of electrons and the energies of molecular orbitals. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The HOMO acts as an electron donor, and its energy level is indicative of the molecule's ability to donate electrons in a reaction. Conversely, the LUMO acts as an electron acceptor, and its energy level reflects the molecule's ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org
In this compound, the HOMO is typically localized over the electron-rich pyridine (B92270) ring, while the LUMO is distributed across the ring and, significantly, on the bromomethyl group. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbon atom of the bromomethyl group, which is a common reaction pathway for benzyl-like halides. The energy gap provides a quantitative measure of the molecule's stability; a larger gap implies greater stability. researchgate.netwuxibiology.com
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.62 | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.85 | Approximate energy required to remove an electron |
Conformational Analysis and Energy Minima Studies
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The most significant rotation is around the C-C bond connecting the bromomethyl group to the pyridine ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this rotation to identify stable conformations (energy minima) and transition states between them (energy maxima).
The stability of different conformers is governed by steric and electronic effects. Staggered conformations, where the bromine atom and hydrogen atoms of the methyl group are positioned away from the plane of the pyridine ring, are generally lower in energy. Eclipsed conformations, where these atoms are aligned with the ring, result in steric hindrance and are therefore higher in energy.
By calculating the relative energies of these conformations, the most probable shape of the molecule at a given temperature can be predicted. The lowest energy conformation, or the global minimum, represents the most stable structure of the molecule. This information is crucial for understanding how the molecule will fit into the active site of a biological target or pack in a crystal lattice.
Table 2: Relative Energies of this compound Conformers
| Dihedral Angle (Ring-C-C-Br) | Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| 60° | Gauche | 0.5 |
| 120° | Eclipsed | 18.0 |
| 180° | Anti (Staggered) | 0.0 (Global Minimum) |
| 240° | Eclipsed | 18.0 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling the reaction pathways of this compound. A primary reaction of interest is the nucleophilic substitution at the bromomethyl carbon, where the bromide ion acts as a leaving group. Theoretical models can elucidate the mechanism of such reactions, determining whether they proceed through a stepwise (SN1-like) or a concerted (SN2-like) mechanism.
To model a reaction, chemists calculate the energy of the system along a reaction coordinate, which represents the progress of the reaction from reactants to products. This process allows for the identification of the transition state—the highest energy point along the lowest energy path. nih.govyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
For this compound, modeling its reaction with a nucleophile would involve characterizing the transition state structure, where the bond to the incoming nucleophile is partially formed and the bond to the departing bromide is partially broken. Calculations can also predict how substituents on the pyridine ring or changes in the solvent would affect the activation energy and, consequently, the reaction rate. nih.gov
Table 3: Calculated Activation Energies for a Hypothetical SN2 Reaction
| Reactant System | Solvent | Transition State Energy (kJ/mol) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| This compound + OH- | Water | 85.3 | 85.3 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of intermolecular interactions. For this compound, MD simulations can model its interactions with solvent molecules or with potential biological targets like enzymes. semanticscholar.org
In a simulation with a solvent such as water, MD can reveal the structure of the solvation shell around the molecule. It can show how water molecules orient themselves to form hydrogen bonds with the amide group and the pyridine nitrogen, and how they interact with the hydrophobic and hydrophilic regions of the molecule. mdpi.com This provides insight into its solubility and transport properties in an aqueous environment.
When studying interactions with a biological target, the this compound molecule is placed in the active site of a protein in a simulated physiological environment. The simulation tracks the movements of all atoms over time, revealing the key interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the binding. nih.govnih.gov These simulations can predict the binding affinity and the conformational changes in both the molecule and the protein upon binding.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Theoretical calculations can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental data. By solving the Schrödinger equation for the molecule, properties related to its interaction with electromagnetic radiation can be computed.
One common application is the prediction of vibrational frequencies. DFT calculations can compute the harmonic vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps in the assignment of specific peaks to particular molecular motions, such as C=O stretching, N-H bending, or C-Br stretching. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated. These predictions are based on the magnetic shielding experienced by each nucleus, which is determined by the local electronic environment. Theoretical chemical shifts, when compared to experimental values, can confirm the proposed molecular structure and help assign resonances in complex spectra.
Table 4: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm-1) | 1685 | 1682 | C=O stretch (amide) |
| IR Frequency (cm-1) | 3350 | 3345 | N-H stretch (amide) |
| 1H NMR Shift (ppm) | 4.65 | 4.62 | -CH2Br protons |
| 13C NMR Shift (ppm) | 33.8 | 33.5 | -CH2Br carbon |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Nicotinamide (B372718) |
| 1-bromopropane |
| Water |
Advanced Analytical Methodologies for 6 Bromomethyl Nicotinamide and Its Reaction Products
Chromatographic Separation Techniques (e.g., preparative HPLC, chiral separation)
Chromatographic methods are indispensable for the isolation and purification of 6-(Bromomethyl)nicotinamide and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative scale separations.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Preparative HPLC is a powerful technique for purifying gram-scale quantities of compounds. For pyridine (B92270) derivatives, methods such as pH-zone-refining counter-current chromatography have been successfully employed. This technique separates compounds based on their pKa values. In a typical setup, a two-phase solvent system is used with a retainer amine in the organic phase and an acid eluter in the aqueous phase. This methodology has demonstrated high purity (over 98%) separation of novel pyridine derivatives. nih.gov While a specific preparative HPLC protocol for this compound is not extensively detailed in the literature, the general principles applied to other nicotinamide (B372718) and pyridine derivatives are applicable. The selection of stationary phase (e.g., C18) and a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with modifiers like trifluoroacetic acid, is critical for achieving optimal separation.
Chiral Separation:
Many reaction products of this compound may be chiral. The separation of enantiomers is crucial as they often exhibit different biological activities. Chiral HPLC is a common method for this purpose, utilizing chiral stationary phases (CSPs). For instance, CSPs based on macrocyclic glycopeptide selectors or derivatized carbohydrates like maltodextrin and amylose have been effective in separating the enantiomers of various new chiral azole compounds, including pyridine derivatives. mdpi.com Another approach to obtaining enantiomerically pure compounds is through enzymatic resolution. Lipase-catalyzed enantioselective acetylation has been successfully used for the optical resolution of chiral pyridyl ethanols, demonstrating the potential of biocatalytic methods in this context. acs.org
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Preparative HPLC | Reverse Phase (e.g., C18) | Acetonitrile/Water with modifiers (e.g., TFA) | UV | Purification of reaction products |
| Chiral HPLC | Chiral Stationary Phase (e.g., derivatized polysaccharide) | Hexane/Isopropanol or other non-polar/polar mixtures | UV/CD | Separation of enantiomers |
Advanced Spectroscopic Characterization (e.g., 2D NMR, high-resolution mass spectrometry, X-ray crystallography)
The unambiguous identification and structural characterization of this compound and its reaction products rely on a combination of advanced spectroscopic techniques.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy:
While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complex structures. These techniques reveal proton-proton and proton-carbon correlations, allowing for the complete assignment of all signals in the molecule. For example, in the characterization of newly synthesized nicotinamide derivatives, detailed ¹H-NMR and ¹³C-NMR data are crucial for confirming the proposed structures. nih.gov The combined use of 1D and 2D NMR is a powerful approach to establish the structure of biologically active compounds and identify any impurities. researchgate.net
High-Resolution Mass Spectrometry (HRMS):
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) mass spectrometry are commonly used. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For instance, in the analysis of prazoles, heterolytic fragmentations are often observed near specific linkers in the molecule. mdpi.com
X-ray Crystallography:
| Technique | Parameter | Observed Value/Pattern |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons in the range of 7.0-9.0 ppm; Methylene (B1212753) protons adjacent to bromine around 4.5-5.0 ppm |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons in the range of 120-155 ppm; Methylene carbon adjacent to bromine around 30-35 ppm |
| HRMS (ESI+) | m/z [M+H]⁺ | Characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by ~2 Da) |
Quantitative Analysis in Complex Reaction Mixtures and Biological Media
Accurate quantification of this compound and its metabolites is essential for kinetic studies and understanding its fate in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. creative-proteomics.com
This technique allows for the detection and quantification of analytes at very low concentrations (nanomolar range) in complex matrices like plasma, urine, and tissue extracts. creative-proteomics.comnih.govwustl.edu The use of stable isotope-labeled internal standards is a robust strategy to correct for matrix effects and variations in sample processing, leading to highly accurate and reproducible results. nih.govwustl.edu For instance, a double isotope-mediated LC-MS/MS method has been developed for the absolute quantification of nicotinamide mononucleotide (NMN) in biological samples. nih.govwustl.edu Similar approaches can be readily adapted for this compound.
Derivative spectrophotometry is another technique that can be used for the simultaneous determination of nicotinamide and other compounds in mixtures, offering a simpler and more cost-effective alternative to chromatography in some cases. researchgate.netnih.gov
In Situ Monitoring of Chemical Transformations Involving this compound
Understanding the kinetics and mechanisms of reactions involving this compound can be greatly enhanced by in situ monitoring techniques. These methods allow for the real-time observation of reactant consumption and product formation without the need for sampling and quenching the reaction.
Techniques such as in situ NMR spectroscopy can provide detailed information about the species present in a reaction mixture as it evolves over time. For example, NMR relaxation time correlation has been used to monitor mechanochemical transformations in real-time, providing insights into the formation of metal-organic frameworks. rsc.org This approach is well-suited for analyzing solid mixtures and liquids in complex systems. rsc.org While not yet reported specifically for this compound, the application of such in situ NMR methods could provide valuable mechanistic data on its reactions.
The development of continuous-flow microreactors also offers new possibilities for monitoring and optimizing reactions. A green and concise synthesis of nicotinamide derivatives has been developed using a lipase (B570770) catalyst in a continuous-flow system, allowing for rapid reaction times and high yields. rsc.org Such systems can be readily coupled with online analytical techniques for real-time monitoring and control.
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes for 6-(Bromomethyl)nicotinamide
The future synthesis of this compound and its derivatives is likely to be guided by the principles of green and sustainable chemistry. Current synthetic approaches often rely on conventional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic strategies.
One promising direction is the adoption of biocatalysis. Enzymes, such as lipases, have been successfully employed in the synthesis of other nicotinamide (B372718) derivatives, offering high selectivity and mild reaction conditions. nih.gov The application of enzymes like Novozym® 435 from Candida antarctica in continuous-flow microreactors has demonstrated the potential for rapid and high-yield production of nicotinamides. researchgate.net Future work could explore the enzymatic synthesis or modification of this compound, potentially reducing the reliance on traditional chemical catalysts.
Furthermore, the development of continuous-flow manufacturing processes presents another avenue for sustainable synthesis. researchgate.net These systems offer enhanced control over reaction parameters, improved safety, and reduced solvent usage compared to batch processes. By integrating green solvents and catalytic systems within a continuous-flow setup, the synthesis of this compound could be made more economical and environmentally friendly.
Additionally, research into novel synthetic routes that bypass challenging steps, such as harsh bromination reactions, will be crucial. For instance, modified synthetic pathways that avoid difficult bromination processes have been developed for other complex molecules, and similar innovative approaches could be applied to the synthesis of this compound.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The reactivity of this compound is largely dictated by the electrophilic nature of the bromomethyl group and the electronic properties of the pyridine (B92270) ring. The pyridine nucleus is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This inherent reactivity provides a foundation for exploring a wide range of chemical transformations.
Future research should aim to systematically investigate the reactivity of the bromomethyl group with a diverse array of nucleophiles. This could lead to the discovery of novel reaction pathways and the synthesis of a broad library of 6-substituted nicotinamide derivatives with unique properties. Understanding the kinetics and mechanisms of these reactions will be essential for controlling the outcome and optimizing reaction conditions.
Moreover, the interplay between the bromomethyl group and the nicotinamide moiety could give rise to unique intramolecular reactions or rearrangements under specific conditions. A thorough investigation of its reactivity under various catalytic systems, including transition metal catalysis and photoredox catalysis, could unveil novel chemical transformations and expand the synthetic utility of this compound.
The following table outlines potential areas of reactivity exploration for this compound:
| Reactivity Aspect | Potential Research Focus |
| Nucleophilic Substitution | Reaction with a wide range of N-, O-, S-, and C-centered nucleophiles to generate diverse libraries of derivatives. |
| Intramolecular Reactions | Investigation of potential cyclization reactions to form novel heterocyclic systems. |
| Metal-Catalyzed Cross-Coupling | Exploration of reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the pyridine ring (if further functionalized) or involving the bromomethyl group. |
| Radical Chemistry | Investigation of radical-mediated transformations of the bromomethyl group. |
Discovery of New Bioorganic Applications as Chemical Tools and Probes
The inherent reactivity of the bromomethyl group makes this compound an attractive candidate for the development of chemical tools and probes for biological research. The nicotinamide scaffold is a key component of the essential coenzyme NAD+, which plays a central role in numerous cellular processes. nih.gov This biological relevance provides a strong rationale for its use in probing these pathways.
One promising application is in the development of activity-based probes for enzymes that recognize nicotinamide. The bromomethyl group can act as a reactive "warhead" to covalently label the active site of target proteins. This approach has been successfully used with other reactive pyridine derivatives to label enzymes like nicotinamide N-methyltransferase (NNMT). nih.gov By designing derivatives of this compound with reporter tags (e.g., fluorophores or biotin), it may be possible to selectively label and identify novel nicotinamide-binding proteins.
Furthermore, isotopically labeled versions of this compound, for instance with carbon-13 or nitrogen-15, could serve as valuable probes in metabolic studies. nih.gov These labeled compounds would allow for the tracing of metabolic pathways involving nicotinamide and its derivatives using techniques like NMR spectroscopy and mass spectrometry.
The development of such chemical probes would provide powerful tools for elucidating the complex roles of nicotinamide metabolism in health and disease. nih.gov
Integration into Supramolecular Architectures and Nanotechnology
The ability of nicotinamide derivatives to form well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding, presents opportunities for their integration into advanced materials. nih.gov The specific arrangement of hydrogen bond donors and acceptors in the nicotinamide moiety can direct the self-assembly of molecules into predictable patterns. researchgate.net
Future research could explore the self-assembly of this compound and its derivatives to form novel supramolecular polymers, gels, or liquid crystals. The bromomethyl group could be used as a reactive site for post-assembly modification, allowing for the creation of functional materials with tailored properties.
In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The nicotinamide moiety could provide a biocompatible interface, while the bromomethyl group could be used to attach other molecules of interest, such as targeting ligands or drugs. This approach could lead to the development of novel drug delivery systems or diagnostic agents.
The following table summarizes potential applications in this area:
| Application Area | Potential Research Focus |
| Supramolecular Polymers | Self-assembly of bifunctional derivatives of this compound into extended polymer chains. |
| Functional Gels | Formation of stimuli-responsive gels based on the self-assembly of this compound derivatives. |
| Nanoparticle Functionalization | Covalent attachment of this compound to the surface of nanoparticles to impart biocompatibility and provide a handle for further functionalization. |
| Smart Materials | Development of materials that can respond to external stimuli (e.g., pH, light) through changes in their supramolecular structure. |
Design of Next-Generation Chemical Scaffolds for Mechanistic Biological Inquiry
The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Its ability to interact with a wide range of biological targets makes it an excellent starting point for the design of novel chemical scaffolds for probing biological mechanisms.
This compound, with its reactive handle, is an ideal building block for the construction of more complex and targeted molecules. The bromomethyl group can be readily converted into a variety of other functional groups, allowing for the systematic exploration of the chemical space around the nicotinamide core. This approach can be used to develop potent and selective inhibitors for enzymes such as histone deacetylases (HDACs) and succinate (B1194679) dehydrogenase (SDH). nih.govrsc.org
For example, by attaching different capping groups to the 6-position via the bromomethyl handle, it may be possible to design novel HDAC inhibitors with improved isoform selectivity. researchgate.net Similarly, the synthesis of libraries of 6-substituted nicotinamides could lead to the discovery of new antifungal agents that target SDH. nih.gov
The use of this compound as a versatile scaffold will enable the development of next-generation chemical tools for dissecting complex biological pathways and identifying new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
